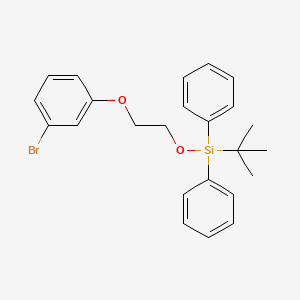
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is an organosilicon compound with the molecular formula C24H27BrO2Si. This compound is characterized by the presence of a bromophenoxy group, an ethoxy group, and a tert-butyl-diphenylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced silane derivatives.
Scientific Research Applications
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets and pathways. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic substitution. The tert-butyl-diphenylsilane moiety provides steric hindrance and stability to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
- (2-(3-Chlorophenoxy)ethoxy)(tert-butyl)diphenylsilane
- (2-(3-Fluorophenoxy)ethoxy)(tert-butyl)diphenylsilane
- (2-(3-Methylphenoxy)ethoxy)(tert-butyl)diphenylsilane
Uniqueness
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the tert-butyl-diphenylsilane moiety provides steric protection, enhancing the stability and selectivity of the compound in various reactions.
Properties
CAS No. |
1704073-86-8 |
|---|---|
Molecular Formula |
C24H27BrO2Si |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[2-(3-bromophenoxy)ethoxy-diphenylmethyl]-trimethylsilane |
InChI |
InChI=1S/C24H27BrO2Si/c1-28(2,3)24(20-11-6-4-7-12-20,21-13-8-5-9-14-21)27-18-17-26-23-16-10-15-22(25)19-23/h4-16,19H,17-18H2,1-3H3 |
InChI Key |
IRINSMAPHWQJJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC(=CC=C3)Br |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



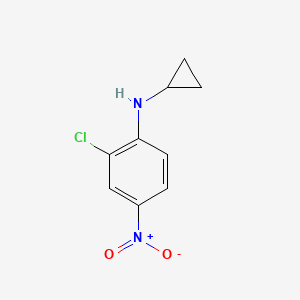

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
![4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3109110.png)
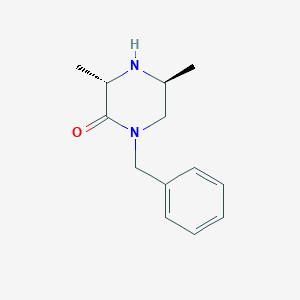
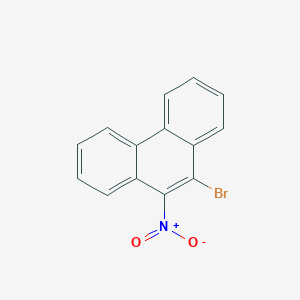

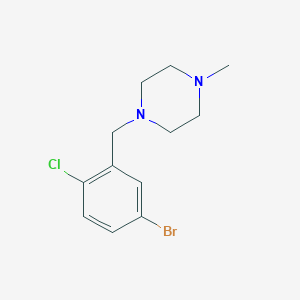
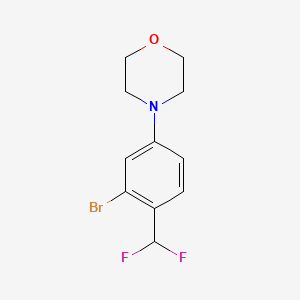
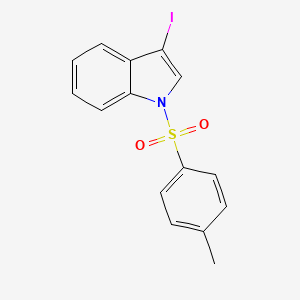
![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)
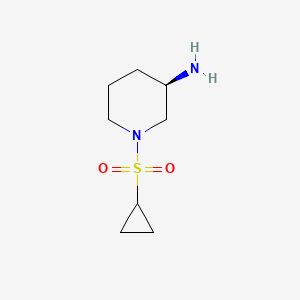
![1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B3109156.png)
